molecular formula C10H19N5 B12926033 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine CAS No. 830321-56-7

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine

Katalognummer: B12926033
CAS-Nummer: 830321-56-7
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: RXPHCZLFMBUFPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE is a complex organic compound with the molecular formula C10H19N5. This compound is characterized by its pyrimidine core, which is substituted with ethyl and methyl groups, making it a highly substituted pyrimidine derivative .

Vorbereitungsmethoden

The synthesis of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The core is then subjected to various substitution reactions to introduce the ethyl and methyl groups. Common synthetic routes include:

Analyse Chemischer Reaktionen

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE can be compared with other pyrimidine derivatives such as:

    6-Methyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4,5-Triamine: Similar structure but with a methyl group instead of an ethyl group.

    6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4-Diamine: Lacks one amino group compared to the target compound.

    6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,5-Diamine: Another derivative with a different substitution pattern.

The uniqueness of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

830321-56-7

Molekularformel

C10H19N5

Molekulargewicht

209.29 g/mol

IUPAC-Name

6-ethyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C10H19N5/c1-6-7-8(11)9(14(2)3)13-10(12-7)15(4)5/h6,11H2,1-5H3

InChI-Schlüssel

RXPHCZLFMBUFPO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC(=N1)N(C)C)N(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.